molecular formula C9H10N2O4 B1602160 Dimethyl 2-(pyrimidin-4-YL)malonate CAS No. 86761-91-3

Dimethyl 2-(pyrimidin-4-YL)malonate

Cat. No.: B1602160
CAS No.: 86761-91-3
M. Wt: 210.19 g/mol
InChI Key: NGCATIQVQXWDHK-UHFFFAOYSA-N
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Description

Dimethyl 2-(pyrimidin-4-yl)malonate (DMPM) is a malonate derivative featuring a pyrimidine ring substituted at the 4-position. Its synthesis typically involves multicomponent reactions (MCRs) using dimethyl malonate, pyrimidine derivatives, and other substrates under mild conditions . For instance, Ryzhko et al. (2022) synthesized a structurally related compound, dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate, via an MCR involving salicylaldehyde, malononitrile dimer, and dimethyl malonate, achieving high yields and straightforward purification .

Properties

IUPAC Name

dimethyl 2-pyrimidin-4-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)7(9(13)15-2)6-3-4-10-5-11-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCATIQVQXWDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556852
Record name Dimethyl (pyrimidin-4-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86761-91-3
Record name Dimethyl (pyrimidin-4-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(pyrimidin-4-YL)malonate typically involves the reaction of pyrimidine derivatives with malonic acid esters. One common method includes the alkylation of dimethyl malonate with 4-chloropyrimidine under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Scientific Research Applications

Applications in Chemistry

Dimethyl 2-(pyrimidin-4-YL)malonate serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Heterocycles : It is employed in constructing various heterocyclic compounds, which are crucial in medicinal chemistry.
  • Intermediate for Pharmaceuticals : The compound acts as an intermediate in synthesizing drugs targeting specific enzymes or receptors, enhancing the development of new therapeutic agents .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
AlkylationUsed to form more complex derivatives
Nucleophilic SubstitutionReacts with electrophiles to create diverse products
EsterificationForms esters that can be further modified

Biological Applications

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating the ability to induce apoptosis in cancer cells .

Case Study: Anticancer Activity Evaluation

In a study investigating the anticancer effects of pyrimidine derivatives, this compound was found to significantly inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis, highlighting its potential as a lead compound for developing anticancer drugs .

Medicinal Chemistry

The compound's role as an intermediate in drug synthesis cannot be overstated:

  • Targeting Enzymes : It has been utilized to develop inhibitors for specific enzymes involved in disease pathways, making it a valuable asset in drug discovery .
  • Development of New Therapeutics : Research continues into its use for creating novel therapeutics with improved efficacy and reduced side effects .

Industrial Applications

This compound is also explored for use in developing new materials:

  • Polymers and Coatings : Its unique chemical properties allow it to be integrated into polymer formulations, enhancing material characteristics such as durability and resistance to environmental factors.

Comparison with Similar Compounds

Data Tables

Research Findings and Critical Analysis

  • Conflicting Data : reports 100% yield for dichloronitro-phenyl malonates, which is atypical for Friedel-Crafts reactions; this may reflect idealized conditions or unisolated mixtures .
  • Innovative Routes: Radical-based synthesis () offers an alternative to traditional methods for indolylidene malonates but requires specialized initiators like Mn(III) .
  • Biological Efficacy: While DMPM’s bioactivity remains underexplored, structurally related chromenopyridines demonstrate significant antimicrobial activity .

Biological Activity

Dimethyl 2-(pyrimidin-4-YL)malonate is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily studied for its potential as an antimicrobial and anticancer agent, as well as its role in various biochemical pathways.

Chemical Structure and Properties

This compound features a pyrimidine ring, which is known for its ability to interact with biological macromolecules. The presence of the pyrimidine moiety allows for hydrogen bonding and π-π interactions with enzymes and receptors, which may contribute to its biological activity. The compound can be synthesized from diethyl malonate and pyrimidine derivatives, providing a versatile building block for further modifications.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, including Gram-positive organisms. For example, derivatives of pyrimidines have been reported to have minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

2. Anticancer Properties
The anticancer potential of this compound is supported by studies showing that similar pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds that inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS) have been linked to reduced tumor growth in various cancer models . The mechanism often involves the competitive inhibition of these enzymes, leading to disrupted nucleotide synthesis.

3. Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that certain pyrimidine compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes like DHFR, which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells.
  • Receptor Modulation : The pyrimidine ring can engage in non-covalent interactions with receptor sites on proteins, influencing their activity and downstream signaling pathways.

Research Findings

Recent studies have explored the synthesis and biological evaluation of various pyrimidine derivatives, including this compound. Key findings include:

  • Synthesis : The compound can be synthesized through established methods involving the reaction of malonic acid derivatives with pyrimidine precursors .
  • Biological Evaluation : In vitro assays have demonstrated that this compound exhibits promising bioactivity profiles, including low toxicity to normal cells while effectively targeting cancerous cells .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, revealing significant activity comparable to established antibiotics .
  • Anticancer Activity : In a preclinical model, this compound was shown to inhibit tumor growth in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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